(+)-Galbacin as a Selective PLCγ1 Inhibitor: Head-to-Head IC50 Comparison with Co-Isolated Lignans
(+)-Galbacin demonstrates potent, dose-dependent inhibition of phospholipase Cγ1 (PLCγ1) in vitro, with an IC50 value comparable to other active lignans isolated from Machilus thunbergii. In a direct head-to-head study of 12 compounds, (+)-galbacin (compound 9) exhibited an IC50 within the range of 8.8 to 26.0 μM, placing it among the seven most potent PLCγ1 inhibitors identified in the extract [1]. Importantly, this activity is stereospecific; the enantiomer (−)-galbacin (D-Epigalbacin) does not share this PLCγ1 inhibitory profile but instead acts as a JNK inhibitor (IC50 1.7–2.9 μM) [2]. This differential targeting underscores the necessity of procuring the correct (+)-enantiomer for PLCγ1-focused research.
| Evidence Dimension | PLCγ1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 within 8.8–26.0 μM range |
| Comparator Or Baseline | Machilin A, (−)-sesamin, machilin G, licarin A, (−)-acuminatin: all IC50 8.8–26.0 μM; inactive compounds not specified |
| Quantified Difference | (+)-Galbacin is among the top 7 most potent inhibitors; exact rank not quantified. |
| Conditions | In vitro PLCγ1 enzyme assay |
Why This Matters
Procuring (+)-galbacin, rather than a racemic mixture or the (−)-enantiomer, is essential for studies targeting PLCγ1-mediated signaling pathways in cancer, as only the (+)-form exhibits this inhibitory activity.
- [1] Lee, I. S., et al. (2004). Inhibition of phospholipase Cγ1 and cancer cell proliferation by lignans and flavans from Machilus thunbergii. Archives of Pharmacal Research, 27(10), 1043-1047. View Source
- [2] Chem960. (−)-Zuonin A (D-Epigalbacin). https://m.chem960.com/ (accessed 2026-04-16). View Source
